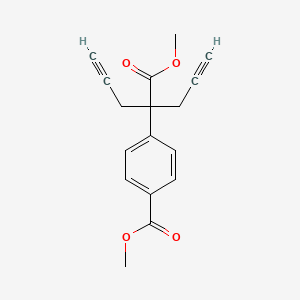

Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-methoxycarbonylhepta-1,6-diyn-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-5-11-17(12-6-2,16(19)21-4)14-9-7-13(8-10-14)15(18)20-3/h1-2,7-10H,11-12H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNKCMVSYGASNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CC#C)(CC#C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzoic acid and 1,6-heptadiyne.

Formation of Intermediate: The 4-bromobenzoic acid is first converted to its corresponding ester, methyl 4-bromobenzoate, using methanol and a suitable acid catalyst.

Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between methyl 4-bromobenzoate and 1,6-heptadiyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Methoxycarbonylation: The final step involves the methoxycarbonylation of the resulting product using carbon monoxide and methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne groups to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester or alkyne positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate may interact with cellular pathways that regulate cancer proliferation and apoptosis. Preliminary studies suggest that the compound could inhibit tumor growth by inducing apoptosis in cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study examining the effects of related compounds on various cancer cell lines, this compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells, indicating promising potential as an anticancer agent.

Antimicrobial Activity

The compound may also possess antimicrobial properties. The presence of the methoxycarbonyl group enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal strains.

Case Study: Antimicrobial Assays

In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting its potential as an antimicrobial agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can yield valuable derivatives for further applications.

Synthetic Applications

The compound can be utilized in the synthesis of more complex molecules through reactions such as cross-coupling and cyclization. For instance, it can act as a precursor for synthesizing polycyclic aromatic hydrocarbons or functionalized polymers.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Case Study: Organic Photovoltaics

Research has shown that incorporating this compound into polymer blends can enhance charge transport properties in organic photovoltaic cells. Devices fabricated with this compound exhibited improved power conversion efficiencies compared to conventional materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from the Quinoline-Piperazine Series

describes a series of compounds (C1–C7) sharing a benzoate ester backbone but incorporating quinoline-piperazine moieties. For example:

- Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1)

- Methyl 4-(4-(2-(4-Bromophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C2)

Key Structural Differences:

Functional Implications :

Comparison with Simpler Benzoate Derivatives

4-Hydroxybenzoic Acid (CAS 99-96-7)

A foundational benzoic acid derivative (C₇H₆O₃), 4-hydroxybenzoic acid lacks ester and alkyne functionalities. It serves as a precursor in synthesizing parabens and other esters but lacks the structural complexity of the target compound .

Key Insight : The target compound’s ester and diyne groups enhance its hydrophobicity and reactivity compared to simpler benzoic acids, broadening its utility in organic synthesis.

Research Findings and Data

Stability and Handling

Biological Activity

Methyl 4-(4-(methoxycarbonyl)hepta-1,6-diyn-4-yl)benzoate, with the CAS number 1026380-17-5, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and databases.

- Molecular Formula : C₁₇H₁₆O₄

- Molecular Weight : 284.31 g/mol

- InChIKey : XLNKCMVSYGASNC-UHFFFAOYSA-N

The compound features a hepta-1,6-diynyl moiety and a benzoate group, which contribute to its reactivity and potential pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, derivatives of benzoates are known to inhibit the growth of various bacterial strains. In particular, studies on related compounds suggest that this compound may possess significant antimicrobial activity due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Potential

The hepta-1,6-diynyl group is of particular interest in cancer research. Compounds featuring this moiety have been studied for their ability to induce apoptosis in cancer cells. For instance, a study published in PLOS ONE demonstrated that certain diynes can activate apoptotic pathways in tumor cells, suggesting that this compound may also exhibit similar effects.

Neuroprotective Effects

Emerging research indicates that compounds with similar structural features may have neuroprotective properties. For instance, studies have shown that certain benzoate derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | , |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Protection against oxidative stress | , |

Case Study: Anticancer Activity

In a study examining the anticancer properties of diynes, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known chemotherapeutics. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of related benzoate compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.